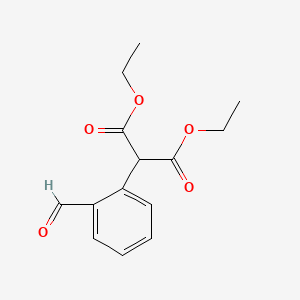
1-Benzylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that contain a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position of the quinazolinone structure. Quinazolinones have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with benzylamines. The reaction typically proceeds under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. Another method involves the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various functionalized derivatives that exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its diverse biological activities, 1-Benzylquinazolin-4(1H)-one is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-Benzylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(1H)-one: Similar structure but with a phenyl group instead of a benzyl group.
3-Benzylquinazolin-4(1H)-one: Benzyl group attached at the third position instead of the first.
4-Hydroxyquinazolin-2(1H)-one: Hydroxy group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group at the first position influences its interaction with molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-benzylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
VMGQQUFKLFUSDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)




![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)


